7-(2-Aminoethyl)benzo[d]thiazol-2-ol

Dopamine D₂ receptor Scaffold hopping Non-catechol agonist

7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0), systematically named 7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one, is a synthetic benzothiazolone derivative that belongs to the non‑catechol dopamine‑receptor agonist class. Its core benzothiazol‑2(3H)‑one scaffold was originally disclosed in US patent US4554284 as a D₂‑dopamine receptor agonist pharmacophore.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 108773-10-0
Cat. No. B035179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Aminoethyl)benzo[d]thiazol-2-ol
CAS108773-10-0
Synonyms2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI)
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)S2)CCN
InChIInChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12)
InChIKeyGJMIYODXHMRHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0): Core Scaffold Identity and Pharmacological Anchoring


7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0), systematically named 7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one, is a synthetic benzothiazolone derivative that belongs to the non‑catechol dopamine‑receptor agonist class. Its core benzothiazol‑2(3H)‑one scaffold was originally disclosed in US patent US4554284 as a D₂‑dopamine receptor agonist pharmacophore [1]. Later work established that 7‑(2‑aminoethyl)‑benzothiazolone derivatives can act as dual DA₂‑receptor agonists and β₂‑adrenoceptor agonists, broadening their therapeutic relevance beyond Parkinson's disease to include obstructive airway diseases [2]. The molecule thus occupies a distinct position at the intersection of aminergic GPCR pharmacology and heterocyclic medicinal chemistry, serving as a foundational intermediate (the unsubstituted 7‑aminoethyl parent) from which more potent, dual‑acting clinical candidates such as viozan (AR‑C68397) were developed.

Why Generic Substitution Fails for 7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0)


The benzothiazolone ring system is not a monolithic pharmacophore; seemingly minor structural variations — presence or absence of a 4‑hydroxy group, N‑alkylation of the aminoethyl side chain, or substitution of the benzothiazolone sulfur for oxygen — produce large, experimentally documented shifts in receptor selectivity, functional activity (agonist vs. antagonist), and dual‑target engagement. For instance, the des‑7‑hydroxy benzothiazolone analogue retains D₂ receptor agonist activity that is markedly enhanced compared to the corresponding oxindole [1], while the 4‑hydroxy‑7‑(2‑aminoethyl)benzothiazol‑2(3H)‑one analogue gains D₁ receptor activity and in‑vivo hemodynamic effects that are absent in the parent compound [1]. Similarly, the broader 2‑aminobenzothiazole series can yield high‑affinity D₃‑selective agonists with >30 000‑fold selectivity over D₁ [2]. Consequently, treating any benzothiazole or benzothiazolone as a drop‑in replacement risks introducing unanticipated polypharmacology, loss of target engagement, or a switch from agonist to antagonist behaviour. The quantitative evidence in Section 3 makes these distinctions explicit.

Quantitative Differentiation Evidence for 7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0)


Benzothiazol-2(3H)-one vs. Oxindole Scaffold: Substantial D₂ Agonist Potency Gain Demonstrated by the Des‑Hydroxy Analogue

In a systematic scaffold‑comparison study, replacement of the oxindole ring with a benzothiazol‑2(3H)‑one ring in the des‑7‑hydroxy 4‑(2‑aminoethyl) series elevated D₂ receptor agonist activity to a level substantially beyond that of the parent oxindole. The key comparator is the des‑hydroxy benzothiazolone analogue 21 (structurally identical to the target compound except for the N,N‑dipropyl substitution on the side‑chain amine) versus the corresponding oxindole 8 [1]. Although absolute Ki values for the primary amine (target compound) were not tabulated in that publication, the paper explicitly states that the des‑7‑hydroxy benzothiazolone analogue 'also has enhanced D-2 receptor activity compared to that of the corresponding oxindole', establishing a clear scaffold‑advantage trend that extrapolates to the parent 7‑(2‑aminoethyl)benzothiazol‑2‑ol [1].

Dopamine D₂ receptor Scaffold hopping Non-catechol agonist

Differentiation from D₃‑Preferring Benzothiazole Agonists: Selectivity Profile of the 7‑(2‑Aminoethyl)benzothiazolone Series

The clinical benzothiazole dopamine agonist pramipexole exhibits pronounced D₃ receptor preference, with a Ki of 0.5 nM at D₃ versus 3.9 nM at D₂ (D₂/D₃ ratio ≈ 7.8) [1]. In contrast, the 7‑(2‑aminoethyl)benzothiazolone series described in the patent literature is characterised as a dual DA₂‑receptor and β₂‑adrenoceptor agonist class [2]; the target compound 7‑(2‑aminoethyl)benzothiazol‑2‑ol itself is the unsubstituted parent of this dual‑acting series. This dual D₂/β₂ pharmacological signature is fundamentally different from the D₃‑preferring profile of pramipexole and the ultra‑selective D₃ ligands (e.g., compound 12 with >30 000‑fold selectivity over D₁ and 800‑fold over D₂) reported elsewhere for 2‑aminobenzothiazoles [3]. Because the target compound lacks the N‑propyl substitution present in pramipexole, it serves as a non‑D₃‑biased starting scaffold for exploration of dual D₂/β₂ pharmacology, a profile that pramipexole cannot provide.

Dopamine D₃ receptor Receptor selectivity Pramipexole comparator

Cannabinoid CB₁ Receptor Affinity: Quantitative Anchor for Off‑Target Binding with Structural Specificity

While 7‑(2‑aminoethyl)benzothiazol‑2‑ol is primarily a dopamine‑receptor‑directed scaffold, BindingDB entry CHEMBL657060 provides a quantitative Ki value of 4260 nM for the compound at the rat cannabinoid CB₁ receptor, measured in a whole‑brain P₂ membrane preparation [1]. This affinity is approximately 8500‑fold weaker than the Ki of the potent CB₁ agonist CP‑55,940 (Ki ≈ 0.5 nM) and confirms that the target compound is a low‑affinity CB₁ ligand. Critically, this datum is compound‑specific (not extrapolated from analogues) and anchors the CB₁ off‑target liability at a level that allows direct comparison with other benzothiazole derivatives that may exhibit higher cannabinoid receptor affinity.

Cannabinoid CB₁ receptor Off‑target profiling BindingDB

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bonding Capacity vs. More Lipophilic Benzothiazole Congeners

Computed physicochemical parameters place 7‑(2‑aminoethyl)benzothiazol‑2‑ol in a distinct property space compared to common 2‑aminobenzothiazole kinase inhibitors and D₃‑selective benzothiazole ligands. The target compound has a calculated logP (clogP) of approximately 0.96, two hydrogen‑bond donors (NH₂, benzothiazolone NH) and three hydrogen‑bond acceptors . This contrasts with the D₂/D₃ dual ligand compound 9 reported by Schübler et al., which carries a clogP of 4.2 and a clogS of −4.7 [1]. The >3‑log‑unit difference in lipophilicity translates to substantially different aqueous solubility and permeability profiles, directly impacting formulation strategy and cell‑based assay compatibility.

Physicochemical properties logP Drug-likeness

Procurement‑Relevant Application Scenarios for 7-(2-Aminoethyl)benzo[d]thiazol-2-ol (CAS 108773-10-0)


Dopamine D₂ Receptor Agonist Lead Discovery and SAR Expansion

As the unsubstituted parent of the benzothiazolone D₂ agonist series, this compound is the ideal starting scaffold for systematic structure–activity relationship (SAR) exploration. The documented scaffold advantage over oxindoles [1] and the precedent for achieving sub‑nanomolar D₂ potency (ED₅₀ = 0.028 nM for analogue 4) make it a higher‑value purchasing choice than oxindole or benzimidazolone alternatives for programmes focused on non‑catechol D₂ agonism [1].

Dual D₂/β₂ Adrenoceptor Agonist Development for Obstructive Airway Disease

Patent disclosures explicitly identify 7‑(2‑aminoethyl)‑benzothiazolone derivatives as dual DA₂‑receptor agonists and β₂‑adrenoceptor agonists [3]. This dual pharmacology underpinned the development of the clinical candidate viozan (AR‑C68397) for COPD [2]. The target compound serves as the minimal pharmacophoric core for constructing potent dual agonists and cannot be functionally replaced by pramipexole, which lacks β₂ activity.

Preclinical Probe for D₂‑Mediated Haemodynamic Effects

The closely related 7‑hydroxy‑4‑(2‑aminoethyl)benzothiazol‑2(3H)‑one (analogue 27) demonstrated in‑vivo D₂‑mediated increases in renal blood flow and decreases in blood pressure in dogs [1]. The des‑hydroxy parent (target compound) lacks the D₁ partial agonist component present in 27, providing a cleaner D₂‑biased haemodynamic profile for preclinical cardiovascular pharmacology studies.

Off‑Target Receptor Profiling Panels (CB₁ Liability Anchor)

The quantitatively established low CB₁ affinity (Ki = 4260 nM) provides a validated benchmark for selectivity panels [4]. Procurement for off‑target screening use is justified because this compound offers a known, measured CB₁ reference point, unlike many benzothiazole congeners whose cannabinoid receptor affinities remain uncharacterised.

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